molecular formula C18H22BClFNO2 B13343203 2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride

2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride

Cat. No.: B13343203
M. Wt: 349.6 g/mol
InChI Key: PNVLFPMPBCQIHX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a dioxaborolan group attached to a pyridine ring. It is commonly used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Dioxaborolan Group: The dioxaborolan group is attached through a boronation reaction, typically using a boronic acid or boronate ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid derivative is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.

    Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are typically employed.

    Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorophenyl group enhances the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

2-(2-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding properties, while the dioxaborolan group allows for versatile chemical modifications.

Properties

Molecular Formula

C18H22BClFNO2

Molecular Weight

349.6 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride

InChI

InChI=1S/C18H21BFNO2.ClH/c1-12-10-13(19-22-17(2,3)18(4,5)23-19)11-21-16(12)14-8-6-7-9-15(14)20;/h6-11H,1-5H3;1H

InChI Key

PNVLFPMPBCQIHX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3=CC=CC=C3F)C.Cl

Origin of Product

United States

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